2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one
Description
2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a tert-butylthio (-S-C(CH₃)₃) group and a 3-fluorophenyl ring attached to an ethanone backbone. The tert-butylthio group likely enhances steric hindrance and lipophilicity compared to shorter alkylthio chains, influencing reactivity and stability .
Properties
Molecular Formula |
C12H15FOS |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-1-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H15FOS/c1-12(2,3)15-8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
InChI Key |
PSZQVWZZXYZGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC(=O)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one typically involves the reaction of 3-fluorobenzaldehyde with tert-butylthiol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butylthio group (-S-tBu) serves as a nucleophilic site under controlled conditions. Key reactions include:
Table 1: Nucleophilic substitution reactions
Mechanistic studies indicate that the sulfur atom’s lone pair initiates nucleophilic attacks, with tert-butyl acting as a leaving group in acidic or polar aprotic solvents.
Oxidation and Redox Transformations
The ketone moiety participates in redox reactions, while the thioether undergoes oxidation:
Table 2: Oxidation pathways
The sulfone formation (via mCPBA) proceeds through a two-step epoxidation mechanism, confirmed by LC-MS intermediates .
Photoredox Catalyzed Reactions
Recent studies highlight applications in photoredox systems:
Key Findings:
-
Under blue LED irradiation with Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, the compound undergoes C–S bond cleavage to generate thiyl radicals, enabling cross-coupling with alkenes (e.g., styrene derivatives) .
-
Quantum yield calculations (Φ = 0.33) suggest efficient light absorption at 450 nm .
Table 3: Photoredox applications
| Substrate | Catalyst | Product Class | Yield |
|---|---|---|---|
| Acrylonitrile | 4CzIPN | Thiochromene-carbonitriles | 70% |
| Cinnamaldehyde | Ir-complex | 2H-Thiochromene-carbaldehydes | 65% |
Acid-Catalyzed Rearrangements
Protic acids induce structural rearrangements:
-
HCl-mediated dimerization: Forms hemithioacetal derivatives via 2-mercaptobenzaldehyde intermediates (46% yield) .
-
PTSA-catalyzed cyclization: Generates fused thiochromenones under reflux conditions (toluene, 12h) .
Mechanistic Pathway:
-
Protonation of ketone oxygen
-
Thioether sulfur attacks electrophilic carbon
Biological Activity Correlations
While not a primary focus, reaction products show notable properties:
Scientific Research Applications
2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of 2-(tert-butylthio)-1-(3-fluorophenyl)ethan-1-one, highlighting substituent variations, molecular properties, and synthesis
Key Observations :
- Melting Points : Compounds with extended aromatic systems (e.g., triazole-thiophene hybrids) exhibit higher melting points (~178–180°C) due to enhanced intermolecular interactions .
- Synthetic Yields : Derivatives synthesized via General Procedure C at 40°C (e.g., triazole-thiophene analogs) show moderate yields (67%), suggesting scalability challenges for complex substituents .
Computational Insights
- DFT Studies : The inclusion of exact exchange terms in density-functional calculations (e.g., Becke’s hybrid functional) improves accuracy in predicting thermochemical properties, which may explain the stability trends observed in sulfur-containing analogs .
- Structural Geometry : Bond angles and lengths in thiadiazole derivatives (e.g., C(13)-C(14) = 1.379 Å) align with typical aromatic systems, ensuring minimal steric strain in the target compound’s analogs .
Biological Activity
2-(Tert-butylthio)-1-(3-fluorophenyl)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a tert-butylthio group and a fluorophenyl moiety, which are significant in determining its biological activity. The presence of the sulfur atom can influence the compound's lipophilicity and reactivity, which are critical for its interaction with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures have shown varying degrees of antibacterial activity against Gram-positive bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4 | MSSA |
| Compound B | 8 | MRSA |
| Compound C | 32 | E. faecalis |
These findings suggest that structural modifications can significantly impact the antibacterial efficacy of related compounds, highlighting the importance of the substituents on the aromatic rings and the distance from the thioether group .
Enzyme Inhibition Studies
In addition to antimicrobial properties, enzyme inhibition studies have been conducted to evaluate the potential of related compounds as inhibitors of acetylcholinesterase (AChE). For example, a fluorinated acetophenone derivative demonstrated competitive inhibition of AChE, suggesting that similar mechanisms could be explored for this compound.
Kinetic Analysis
Kinetic studies using Ellman's method revealed that certain derivatives exhibit slow-binding inhibition kinetics, indicating a complex interaction with the enzyme's active site. The binding affinity was characterized by an inhibition constant () in the low nanomolar range, demonstrating potent inhibitory effects .
Case Studies
Several case studies have highlighted the biological activities associated with sulfur-containing compounds. For instance, thiochroman derivatives have been shown to exhibit promising antileishmanial activity alongside cytotoxic effects. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiochroman scaffold could enhance biological efficacy while minimizing toxicity .
Case Study: Antileishmanial Activity
In one study, various thiochroman derivatives were synthesized and tested for their antileishmanial activity. The results indicated that specific substitutions led to increased efficacy against Leishmania parasites while maintaining acceptable cytotoxicity levels.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(tert-butylthio)-1-(3-fluorophenyl)ethan-1-one, and how do reaction conditions influence yield and purity?
- Methodology :
-
Friedel-Crafts Acylation : React 3-fluorobenzaldehyde with tert-butylthioacetic acid chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
-
Thioether Formation : Introduce tert-butylthio groups via nucleophilic substitution using tert-butylthiol and a base (e.g., K₂CO₃) in DMF at 80°C. Optimize stoichiometry to minimize disulfide byproducts .
-
Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (ethanol/water). Purity >95% is achievable with careful solvent selection .
- Data Table :
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 65–72 | 92–95 | Moisture sensitivity |
| Thioether Substitution | K₂CO₃ | 55–60 | 88–90 | Byproduct formation |
Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?
- Methodology :
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm, multiplet for 3-fluorophenyl), tert-butylthio group (δ 1.4 ppm, singlet), and ketone (no direct proton signal; confirmed via DEPT-135) .
- ¹³C NMR : Confirm ketone carbonyl (δ 205–210 ppm) and tert-butylthio quaternary carbon (δ 35–40 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 266.1) with fragmentation patterns matching tert-butylthio loss (m/z 183.0) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology :
-
DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (FMOs). The ketone’s LUMO (-1.8 eV) suggests electrophilic susceptibility at the carbonyl carbon .
-
Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states in SN2 mechanisms involving the tert-butylthio group .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. inertness) be resolved for this compound?
- Methodology :
-
Dose-Response Studies : Perform MTT assays across 5–100 µM ranges in multiple cell lines (e.g., HeLa, HEK293). Inconsistent results may stem from cell-specific metabolic activation .
-
Metabolite Profiling : Use LC-HRMS to identify oxidation products (e.g., sulfoxide derivatives) that may exhibit unintended bioactivity .
-
Control Experiments : Verify compound stability in culture media (pH 7.4, 37°C) over 24–72 hours. Degradation >10% invalidates long-term assays .
- Data Table :
| Cell Line | IC₅₀ (µM) | Metabolite Detected | Stability (24h, %) |
|---|---|---|---|
| HeLa | 45.2 | Sulfoxide | 88 |
| HEK293 | >100 | None | 92 |
Critical Analysis of Research Limitations
Q. What experimental design flaws could lead to misinterpretation of this compound’s environmental toxicity?
- Key Issues :
- Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour ecotoxicity tests) alters toxicity profiles. Mitigate via refrigeration (4°C) or inert atmosphere .
- Matrix Effects : Soil mobility studies often overlook organic matter content. Use OECD Guideline 106 with standardized soil (5% organic carbon) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
